Cas no 1806488-44-7 (5-Acetylbenzo[d]oxazole-2-acetic acid)
![5-Acetylbenzo[d]oxazole-2-acetic acid structure](https://ja.kuujia.com/scimg/cas/1806488-44-7x500.png)
5-Acetylbenzo[d]oxazole-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-Acetylbenzo[d]oxazole-2-acetic acid
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- インチ: 1S/C11H9NO4/c1-6(13)7-2-3-9-8(4-7)12-10(16-9)5-11(14)15/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: LZXTVSIPYAHCLM-UHFFFAOYSA-N
- SMILES: O1C(CC(=O)O)=NC2C=C(C(C)=O)C=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 304
- XLogP3: 0.9
- トポロジー分子極性表面積: 80.4
5-Acetylbenzo[d]oxazole-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081005117-500mg |
5-Acetylbenzo[d]oxazole-2-acetic acid |
1806488-44-7 | 98% | 500mg |
$1,180.19 | 2022-03-31 | |
Alichem | A081005117-250mg |
5-Acetylbenzo[d]oxazole-2-acetic acid |
1806488-44-7 | 98% | 250mg |
$759.35 | 2022-03-31 | |
Alichem | A081005117-1g |
5-Acetylbenzo[d]oxazole-2-acetic acid |
1806488-44-7 | 98% | 1g |
$2,010.77 | 2022-03-31 |
5-Acetylbenzo[d]oxazole-2-acetic acid 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
5-Acetylbenzo[d]oxazole-2-acetic acidに関する追加情報
Comprehensive Overview of 5-Acetylbenzo[d]oxazole-2-acetic acid (CAS No. 1806488-44-7): Properties, Applications, and Research Insights
5-Acetylbenzo[d]oxazole-2-acetic acid (CAS No. 1806488-44-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This heterocyclic derivative combines the structural features of benzoxazole and acetic acid, offering unique reactivity and functional versatility. Its molecular formula, C11H9NO4, and acetyl-substituted benzoxazole core make it valuable for designing bioactive molecules, particularly in drug discovery and medicinal chemistry applications.
Recent studies highlight the compound's role as a pharmacophore in developing enzyme inhibitors and receptor modulators. Researchers are exploring its potential in targeting inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine. The acetyl group at the 5-position enhances electron-withdrawing properties, while the acetic acid moiety provides a handle for further derivatization—a feature frequently searched in structure-activity relationship (SAR) studies.
Synthetic routes to 5-Acetylbenzo[d]oxazole-2-acetic acid typically involve cyclization of ortho-aminophenol derivatives followed by acetylation and carboxylation steps. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>98%), a critical parameter for research applications. The compound's stability under physiological pH ranges makes it suitable for in vitro bioassays, a topic frequently queried in scientific databases.
In material science, this benzoxazole derivative shows promise in organic electronics due to its conjugated system and electron-accepting capabilities. Its fluorescence properties are being investigated for sensor development, particularly in environmental monitoring—a hot topic in green chemistry discussions. The compound's logP value (1.8) and hydrogen bonding capacity also make it relevant to computational chemistry studies predicting drug-likeness.
Ongoing research explores 5-Acetylbenzo[d]oxazole-2-acetic acid as a precursor for bioconjugation in antibody-drug conjugates (ADCs), reflecting industry interest in targeted cancer therapies. Its compatibility with click chemistry protocols is another area of investigation, addressing frequent search queries about ligand design. Storage recommendations (2-8°C under inert atmosphere) and handling precautions are consistent with standard laboratory best practices for sensitive organics.
The compound's patent landscape reveals applications in kinase inhibitor formulations and neuroprotective agents, correlating with trending searches in neurodegenerative disease research. Comparative studies with analogous benzoxazole derivatives suggest superior bioavailability profiles, making it a candidate for prodrug development strategies. These attributes position CAS 1806488-44-7 as a molecule of growing importance in translational research pipelines.
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